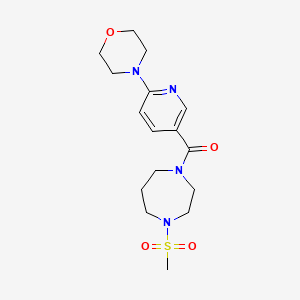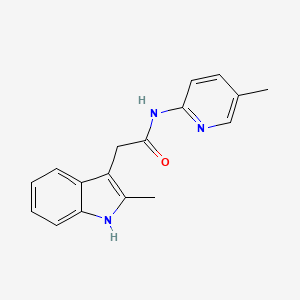![molecular formula C14H12FN3S B7538813 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline, also known as TAK-659, is a novel and potent inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. The inhibition of SYK has shown promising results in the treatment of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Mechanism of Action
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline inhibits SYK by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. SYK is a key mediator of B cell receptor (BCR) signaling, and its inhibition leads to the suppression of BCR-mediated activation and proliferation of B cells. In addition, SYK is also involved in the signaling pathways of other immune cells, including T cells and mast cells, and its inhibition leads to the suppression of proinflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been shown to have potent inhibitory effects on SYK-mediated signaling pathways in various immune cells. Inhibition of SYK leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells.
Advantages and Limitations for Lab Experiments
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has several advantages for lab experiments. It is a potent and selective inhibitor of SYK, and has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. However, there are also some limitations to its use. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has a short half-life in vivo, which may limit its efficacy in clinical settings. In addition, the optimal dosing and administration schedule of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline are still being investigated.
Future Directions
There are several future directions for the research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another area of focus is the investigation of its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic effects. Finally, the identification of biomarkers that can predict response to 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline may enable the development of personalized treatment strategies for autoimmune diseases and B cell lymphoma.
Conclusion
In conclusion, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline is a novel and potent inhibitor of SYK that has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. Its inhibition of SYK-mediated signaling pathways leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. While there are still some limitations to its use, there are several future directions for research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline that may enable the development of more effective treatments for autoimmune diseases and B cell lymphoma.
Synthesis Methods
The synthesis of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline involves the reaction of 5-fluoro-8-hydroxyquinoline with 1-methylimidazole-2-thiol in the presence of a base and a coupling agent. The reaction proceeds via nucleophilic substitution of the hydroxyl group by the thiol group, followed by coupling with the imidazole ring. The final product is obtained by purification through column chromatography.
Scientific Research Applications
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in the inhibition of SYK-mediated signaling pathways. In a study conducted by Honigberg et al. (2010), 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was shown to inhibit SYK phosphorylation in B cells and mast cells, and to suppress the production of proinflammatory cytokines in vitro. In a mouse model of rheumatoid arthritis, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was found to reduce joint inflammation and destruction, and to improve clinical symptoms (Honigberg et al., 2010). 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells in vitro and in vivo (Chen et al., 2017).
properties
IUPAC Name |
5-fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c1-18-8-7-17-14(18)19-9-10-4-5-12(15)11-3-2-6-16-13(10)11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCXQUHJODDDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=C3C(=C(C=C2)F)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)



![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)


![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)